molecular formula C10H15NOS B12229034 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole

4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole

Cat. No.: B12229034
M. Wt: 197.30 g/mol
InChI Key: WNICUVAPXTXJFT-UHFFFAOYSA-N
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Description

4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole is an organic compound characterized by a thiazole ring substituted with a cyclopentyloxy methyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole typically involves the reaction of 2-methyl-1,3-thiazole with cyclopentylmethanol in the presence of a suitable base and a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as chromatography and recrystallization is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles in the presence of a base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Saturated thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

  • 2-[(Cyclopentyloxy)methyl]-1-methyl-4-(1-methylethyl)benzene
  • 4-[(Cyclopentyloxy)methyl]aniline
  • 2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone

Comparison: 4-[(Cyclopentyloxy)methyl]-2-methyl-1,3-thiazole is unique due to its thiazole ring, which imparts distinct chemical and biological properties compared to similar compounds with different core structures

Properties

Molecular Formula

C10H15NOS

Molecular Weight

197.30 g/mol

IUPAC Name

4-(cyclopentyloxymethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C10H15NOS/c1-8-11-9(7-13-8)6-12-10-4-2-3-5-10/h7,10H,2-6H2,1H3

InChI Key

WNICUVAPXTXJFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)COC2CCCC2

Origin of Product

United States

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